N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine
A highly selective, potent antagonist for the opioid δ-receptor. It exhibits partial agonist in vitro activity at δ receptors at high concentrations.
Brand Name:
Vulcanchem
CAS No.:
89352-67-0
VCID:
VC21545233
InChI:
InChI=1S/C34H46N4O6/c1-7-18-38(19-8-2)29(22-25-14-16-26(39)17-15-25)31(41)37-34(5,6)33(44)36-27(21-24-12-10-9-11-13-24)30(40)35-28(32(42)43)20-23(3)4/h7-17,23,27-29,39H,1-2,18-22H2,3-6H3,(H,35,40)(H,36,44)(H,37,41)(H,42,43)/t27-,28-,29-/m0/s1
SMILES:
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C
Molecular Formula:
C34H46N4O6
Molecular Weight:
606.8 g/mol
N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine
CAS No.: 89352-67-0
Cat. No.: VC21545233
Molecular Formula: C34H46N4O6
Molecular Weight: 606.8 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

Specification
Description | A highly selective, potent antagonist for the opioid δ-receptor. It exhibits partial agonist in vitro activity at δ receptors at high concentrations. |
---|---|
CAS No. | 89352-67-0 |
Molecular Formula | C34H46N4O6 |
Molecular Weight | 606.8 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
Standard InChI | InChI=1S/C34H46N4O6/c1-7-18-38(19-8-2)29(22-25-14-16-26(39)17-15-25)31(41)37-34(5,6)33(44)36-27(21-24-12-10-9-11-13-24)30(40)35-28(32(42)43)20-23(3)4/h7-17,23,27-29,39H,1-2,18-22H2,3-6H3,(H,35,40)(H,36,44)(H,37,41)(H,42,43)/t27-,28-,29-/m0/s1 |
Standard InChI Key | BGJPRBZZLWCLJW-AWCRTANDSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C |
SMILES | CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C |
Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C |
Appearance | White lyophilised solid |
Boiling Point | 892.7ºC at 760 mmHg |
Melting Point | N/A |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator